N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclohexane ring, which is a six-membered ring with only carbon atoms. The compound also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and cyclohexane rings, as well as the sulfonamide group. The pyrazole ring is aromatic and planar, while the cyclohexane ring can adopt various conformations, including the chair, boat, and twist forms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The sulfonamide group can participate in various reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the types of functional groups present would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Biological Evaluation
Research has shown that sulfonamide-containing derivatives, including compounds structurally related to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide, have been synthesized and evaluated for their biological activities. For instance, a series of 1,5-diarylpyrazole derivatives containing sulfonamide groups have been prepared and assessed for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies have led to the identification of potent and selective COX-2 inhibitors, highlighting the potential therapeutic applications of these compounds in treating conditions like arthritis and osteoarthritis (Penning et al., 1997).
Chemical Modifications and Receptor Selectivity
Modifications to the sulfonamide moiety, as seen in derivatives of (aryloxy)ethyl piperidines, have been explored for designing selective ligands for the 5-HT7 receptor, which is involved in central nervous system disorders. These modifications have resulted in compounds with potent and selective antagonistic activity against the 5-HT7 receptor, as well as multifunctional agents with a broader receptor profile, useful in the polypharmacological treatment of complex diseases (Canale et al., 2016).
Novel Synthetic Methods
Innovative synthetic methods have been developed using N-halosulfonamide reagents for the one-pot synthesis of new derivatives of pyran and other heterocyclic compounds. These methods demonstrate the versatility of sulfonamide-containing compounds in organic synthesis, enabling the creation of novel chemical entities with potential pharmaceutical applications (Ghorbani‐Vaghei et al., 2014).
Antimicrobial Applications
Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial properties. Compounds incorporating the sulfamoyl moiety have shown promising results against both bacterial and fungal strains, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new treatments for infectious diseases (Darwish et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells from the G1 phase to the S phase .
Mode of Action
This binding could inhibit the activity of CDK2, thereby disrupting the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation due to cell cycle arrest . This could potentially have therapeutic implications in conditions characterized by uncontrolled cell division, such as cancer.
特性
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h9,11,13,15H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGSSHUQFKJLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2CCCCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。